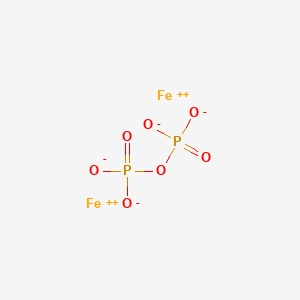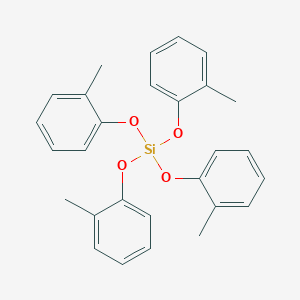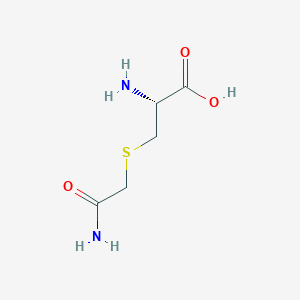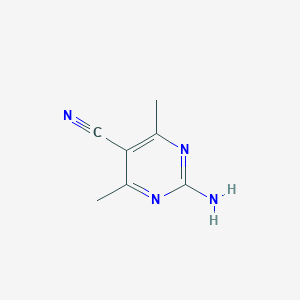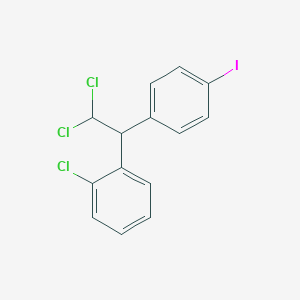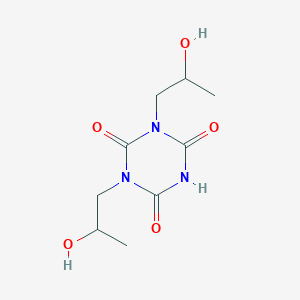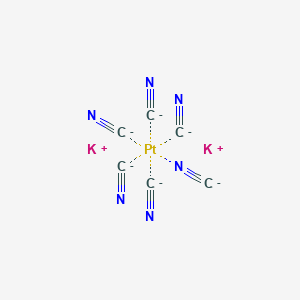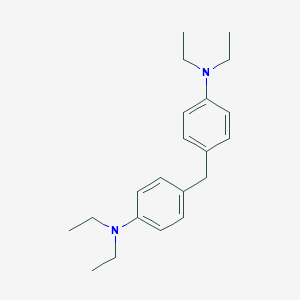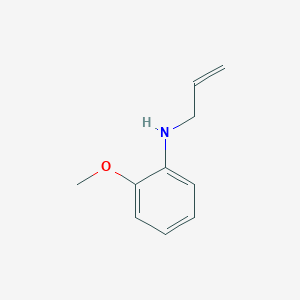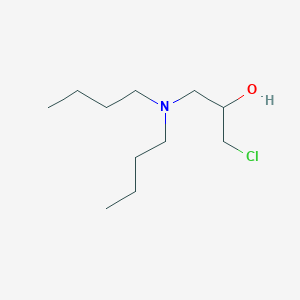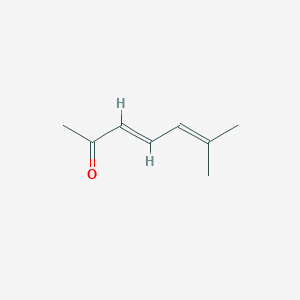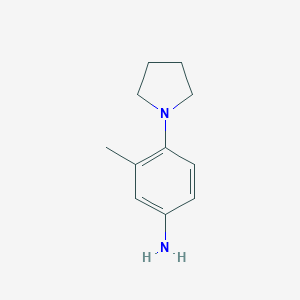
3-Methyl-4-(pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
The compound "3-Methyl-4-(pyrrolidin-1-yl)aniline" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical structures that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds. For instance, the synthesis of pyrrolidine derivatives and their structural determination is a topic of interest in the field of organic chemistry due to their biological activities and potential applications .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including domino 1,3-dipolar cycloaddition and elimination processes . Additionally, the preparation of pyrrolidine derivatives can be achieved through three-component reactions, which may involve the reaction of a 3-pyrroline-2-one derivative with aliphatic amines . These methods could potentially be adapted for the synthesis of "3-Methyl-4-(pyrrolidin-1-yl)aniline" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-Methyl-4-(pyrrolidin-1-yl)aniline" has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information about bond lengths, angles, and overall molecular geometry . For example, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows a coplanar arrangement between the pyrrolidine and benzene rings, with specific dihedral angles and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of compounds containing pyrrolidine rings can be influenced by the presence of reactive imine bonds, exocyclic double carbon-carbon bonds, and nucleophilic nitrogen atoms . These reactive sites allow for various chemical transformations, leading to the synthesis of complex polyheterocyclic molecules. Understanding the reactivity patterns of these functional groups can aid in predicting the chemical behavior of "3-Methyl-4-(pyrrolidin-1-yl)aniline."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "3-Methyl-4-(pyrrolidin-1-yl)aniline" can be studied using mass spectrometry, infrared and proton NMR spectroscopies, and density functional theory (DFT) calculations . These techniques provide insights into the stability, electronic structure, and intermolecular interactions of the compounds. For instance, the importance of hydrogen bonding in determining the solubility and crystalline structure of these compounds has been highlighted .
Wissenschaftliche Forschungsanwendungen
Field: Medicinal Chemistry
- Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Application: Drug Discovery
- Pyrrolidine is used as a scaffold for novel biologically active compounds .
- It’s used in the design of new molecules for the treatment of various diseases .
Methods of Application
- The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
- The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results or Outcomes
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Field: Medicinal Chemistry
- Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Application: Drug Discovery
- Pyrrolidine is used as a scaffold for novel biologically active compounds .
- It’s used in the design of new molecules for the treatment of various diseases .
Methods of Application
- The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
- The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results or Outcomes
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Field: Medicinal Chemistry
- Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Application: Drug Discovery
- Pyrrolidine is used as a scaffold for novel biologically active compounds .
- It’s used in the design of new molecules for the treatment of various diseases .
Methods of Application
- The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
- The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results or Outcomes
Safety And Hazards
Zukünftige Richtungen
The pyrrolidine ring in “3-Methyl-4-(pyrrolidin-1-yl)aniline” is a versatile scaffold for novel biologically active compounds . The review suggests that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Relevant Papers The paper “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” provides a comprehensive review of bioactive molecules characterized by the pyrrolidine ring and its derivatives . Another paper, “Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer” discusses the discovery of a novel compound with a pyrrolidine ring .
Eigenschaften
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGBHCCAZHQXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066007 | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyrrolidin-1-yl)aniline | |
CAS RN |
16089-43-3 | |
| Record name | 3-Methyl-4-(1-pyrrolidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-(pyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



